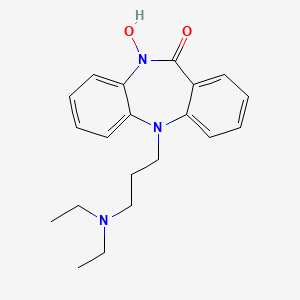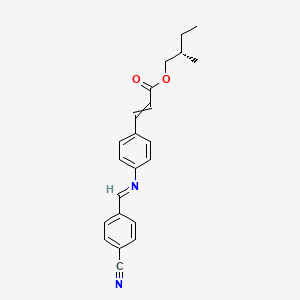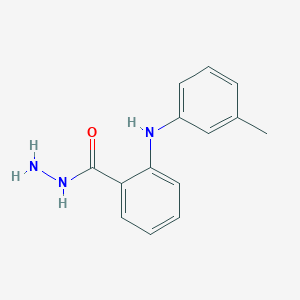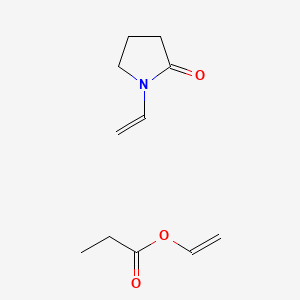
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide is a chemical compound that belongs to the class of dibenzo(b,e)(1,4)diazepines
Vorbereitungsmethoden
The synthesis of 5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the dibenzo(b,e)(1,4)diazepine core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)(1,4)diazepine core structure.
Introduction of the diethylamino propyl group: This step involves the alkylation of the dibenzo(b,e)(1,4)diazepine core with a diethylamino propyl halide under basic conditions.
Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom in the diazepine ring to form the N-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions to form higher oxidation state products.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The diethylamino propyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, zinc and acetic acid for reduction, and alkyl or aryl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide can be compared with other similar compounds, such as:
5-(2-(Diethylamino)ethyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide: This compound has a similar structure but with a different alkyl chain length.
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one N-oxide: This compound has a similar structure but with different alkyl substituents on the nitrogen atom.
5-(3-(Diethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: This compound lacks the N-oxide group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33662-62-3 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
11-[3-(diethylamino)propyl]-5-hydroxybenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O2/c1-3-21(4-2)14-9-15-22-17-11-6-5-10-16(17)20(24)23(25)19-13-8-7-12-18(19)22/h5-8,10-13,25H,3-4,9,14-15H2,1-2H3 |
InChI-Schlüssel |
BIDVGQICULLMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

